4-(4-Carboxyphenyl)-2-methylphenol
Description
4-(4-Carboxyphenyl)-2-methylphenol is a phenolic compound characterized by a methyl group at the ortho position and a carboxyphenyl substituent at the para position of the central phenol ring. Its molecular formula is C15H12O4, with a molecular weight of 256.25 g/mol. The carboxy group (-COOH) on the phenyl ring enhances its acidity and solubility in polar solvents, while the methyl group contributes to hydrophobic interactions.
Properties
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTQOHCLMOKJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572288 | |
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189161-81-7 | |
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol (o-cresol) with 4-carboxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Carboxyphenyl)-2-methylphenol may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-(4-Hydroxyphenyl)-2-methylphenol.
Substitution: Formation of halogenated derivatives of 4-(4-Carboxyphenyl)-2-methylphenol.
Scientific Research Applications
4-(4-Carboxyphenyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Carboxyphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate cellular processes and contribute to the compound’s biological activities.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 4-(4-Carboxyphenyl)-2-methylphenol with structurally analogous compounds, highlighting key differences in functional groups and properties:
Physicochemical Properties
- Acidity: The para-carboxy group significantly lowers the pKa of 4-(4-Carboxyphenyl)-2-methylphenol compared to hydroxyl-substituted analogs, making it more reactive in acidic environments .
- Solubility: The compound exhibits higher solubility in aqueous basic solutions (due to deprotonation of -COOH) than 4-(4-Hydroxyphenyl)-2-methylphenol or alkylated phenols .
- Stability: The carboxy group may reduce thermal stability compared to methyl- or ethyl-substituted phenols, as carboxylic acids can decarboxylate at elevated temperatures .
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